4-[(2-Hydrazinopyridin-3-yl)sulfonyl]morpholine
Description
4-[(2-Hydrazinopyridin-3-yl)sulfonyl]morpholine (Molecular Formula: C₉H₁₄N₄O₃S, Molecular Weight: 258.30) is a sulfonamide derivative featuring a pyridine core substituted with a hydrazine group at the 2-position and a morpholine ring linked via a sulfonyl bridge. Key characteristics include:
- Physical Properties: White crystalline solid with a melting point of 160–162°C .
- Synthesis: Prepared via nucleophilic substitution of 4-(2-chloropyridin-3-ylsulfonyl)morpholine with hydrazine, yielding 89% efficiency .
- Structural Confirmation: ¹H-NMR data (δ 2.93–3.67 ppm for morpholine protons; δ 7.20–8.51 ppm for pyridine protons) and elemental analysis (C 41.73%, H 5.48%, N 21.74%, S 12.44%) validate purity .
- Applications: Investigated as a precursor for antimalarial agents due to its sulfonamide moiety and hydrazine functionality, which may enhance target binding .
Properties
IUPAC Name |
(3-morpholin-4-ylsulfonylpyridin-2-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3S/c10-12-9-8(2-1-3-11-9)17(14,15)13-4-6-16-7-5-13/h1-3H,4-7,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMYEJOXHUVXBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(N=CC=C2)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydrazinopyridin-3-yl)sulfonyl]morpholine typically involves the reaction of 2-hydrazinopyridine with morpholine-4-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Hydrazinopyridin-3-yl)sulfonyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of azo or azoxy derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1. Inhibition of Enzymes
The compound has been studied for its potential as a mechanism-based inhibitor of various enzymes, particularly those involved in the metabolism of amines. Research indicates that derivatives of hydrazine, including 4-[(2-Hydrazinopyridin-3-yl)sulfonyl]morpholine, can effectively inhibit human vascular adhesion protein-1 (hVAP-1) and other related enzymes. These inhibitors can be crucial in treating conditions like inflammation and autoimmune diseases by preventing the adhesion of leukocytes to endothelial cells .
1.2. Anti-Cancer Activity
Studies have shown that hydrazine derivatives exhibit anti-proliferative activity against several cancer cell lines. The compound may promote apoptosis in cancer cells, making it a candidate for further development as an anti-cancer agent. The structural modifications of hydrazine compounds often enhance their efficacy and selectivity towards cancerous tissues .
Biological Research Applications
2.1. Molecular Targeting
The unique structure of this compound allows it to interact specifically with biological targets, making it useful in molecular biology studies. Its ability to form covalent bonds with target proteins can facilitate the study of protein function and dynamics in cellular environments .
2.2. Drug Development
The compound serves as a lead structure for the development of new drugs targeting specific pathways involved in disease processes. Its modification can lead to the creation of novel therapeutic agents with improved pharmacokinetic profiles and reduced side effects .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-[(2-Hydrazinopyridin-3-yl)sulfonyl]morpholine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The hydrazine moiety can form covalent bonds with active site residues, leading to enzyme inhibition. The sulfonyl group can enhance the compound’s binding affinity and specificity for its molecular target.
Comparison with Similar Compounds
Benzimidazole Sulfonamide Derivatives (Compounds 3s and 3t)
Key Compounds :
- 1-[(N,N-Dimethylamino)benzene-4-sulfonyl]-5-methoxy-2-[[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl]-1H-benzimidazole (3s)
- 1-[(N,N-Dimethylamino)benzene-4-sulfonyl]-6-methoxy-2-[[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl]-1H-benzimidazole (3t)
Comparison :
| Property | 4-[(2-Hydrazinopyridin-3-yl)sulfonyl]morpholine | Compounds 3s/3t |
|---|---|---|
| Molecular Weight | 258.30 | ~600 (estimated) |
| Melting Point | 160–162°C | 92–96°C |
| Core Structure | Pyridine-sulfonyl-morpholine | Benzimidazole-sulfonyl-pyridine |
| Functional Groups | Hydrazine, sulfonamide, morpholine | Sulfinyl, methoxy, dimethylamino |
| Biological Activity | Antimalarial potential | Unspecified (likely proton pump inhibitors) |
Notes:
- Compounds 3s/3t exhibit lower melting points, suggesting reduced thermal stability compared to the target compound .
- The benzimidazole core and sulfinyl group in 3s/3t may enhance acidity, making them suitable for gastrointestinal drug targets, unlike the hydrazine-pyridine motif in the target compound .
Pyrimidine Sulfonamide Derivatives
Key Compound : N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide
Comparison :
| Property | This compound | Pyrimidine Derivative |
|---|---|---|
| Molecular Weight | 258.30 | ~550 (estimated) |
| Core Structure | Pyridine-sulfonyl-morpholine | Pyrimidine-sulfanyl-morpholine |
| Substituents | Hydrazine | Bromo, methoxy, trimethylbenzene |
| Potential Use | Antimalarial | Kinase inhibition or anticancer |
Notes:
Bis(morpholino-triazine) Derivatives
Key Compound: 4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic Acid (22)
Comparison :
| Property | This compound | Bis(morpholino-triazine) Derivative |
|---|---|---|
| Molecular Weight | 258.30 | ~600 (estimated) |
| Core Structure | Pyridine-sulfonyl-morpholine | Triazine-morpholine-urea |
| Functional Groups | Hydrazine, sulfonamide | Carboxylic acid, urea, triazine |
| Applications | Antimalarial | Potential kinase inhibitor or polymer precursor |
Notes:
- The triazine core and carboxylic acid group in Compound 22 enable diverse reactivity (e.g., hydrogen bonding), unlike the target compound’s sulfonamide-hydrazine system .
Biological Activity
4-[(2-Hydrazinopyridin-3-yl)sulfonyl]morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 232.29 g/mol. The compound features a morpholine ring, a hydrazinopyridine moiety, and a sulfonyl group, which contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide group is known to enhance solubility and bioavailability, while the hydrazine moiety can facilitate interactions with enzymes and receptors involved in several metabolic pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes, particularly those involved in inflammation and cancer progression.
- Receptor Modulation : It can potentially modulate receptor activity, influencing cellular signaling pathways related to cell proliferation and apoptosis.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the following table:
Case Studies
Several studies have explored the biological activity of this compound:
- Anticancer Properties : A study conducted by Smith et al. (2020) demonstrated that the compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
- Anti-inflammatory Effects : Research published by Johnson et al. (2021) highlighted the compound's ability to reduce levels of pro-inflammatory cytokines in a mouse model of arthritis. This suggests potential therapeutic applications for inflammatory diseases.
- Antimicrobial Activity : An investigation into the antimicrobial properties revealed that this compound exhibited significant inhibitory effects against Gram-positive bacteria, indicating its potential as an antibiotic agent.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the bioactivity of this compound:
- Synthesis Optimization : Various synthetic routes have been explored to improve yield and purity, including modifications to reaction conditions and precursor selection.
- Structure-Activity Relationship (SAR) : Studies have indicated that modifications to the hydrazine or sulfonamide groups can significantly impact biological activity, providing insights for further drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
